molecular formula C8H6ClN3O2 B1296384 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-07-1

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

Cat. No. B1296384
CAS RN: 64068-07-1
M. Wt: 211.6 g/mol
InChI Key: YMOMJMMXKDFINU-UHFFFAOYSA-N
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Description

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a novel ligand-scaffold that has been identified in studies expanding the structural diversity of available ligands for the high-affinity GHB binding sites . It leads to analogues with relatively high affinity (Ki 0.19–2.19 μM) and >50 times selectivity for the [3H]NCS-382 over [3H]muscimol binding sites .


Molecular Structure Analysis

The molecular formula of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is C8H6ClN3O2 . The InChI string is InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5 (3-8 (13)14)4-12 (7)11-6/h1-2,4H,3H2, (H,13,14) and the Canonical SMILES string is C1=CC (=NN2C1=NC (=C2)CC (=O)O)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is 211.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 67.5 Ų .

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including the subject compound, have been synthesized, showing promise in antimicrobial and antioxidant activities. These compounds were evaluated through molecular docking screenings, revealing moderate to good binding energies with target proteins, suggesting potential applications in developing treatments against specific diseases (Flefel et al., 2018).

Kinase Inhibitory Activity

Research focused on the synthesis of 6-etherified imidazo[1,2-b]pyridazine derivatives possessing inhibitory activity against vascular endothelial growth factor receptor (VEGFR) 2 kinase, a key target in anti-cancer therapy. The streamlined synthesis involves a final SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols, demonstrating the potential of these compounds in cancer research (Ishimoto et al., 2013).

Halogenation Pathways

Studies on halogenation of imidazo[1,2-b]pyridines and derivatives provide insights into chemical reactions and pathways, leading to the development of novel compounds with potentially unique properties (Yutilov et al., 2005).

Antioxidant Activity

Compounds related to "2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid" were synthesized and exhibited pronounced antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications (Chornous et al., 2013).

Structural Analysis and Energy Frameworks

Detailed structural analysis, density functional theory calculations, and energy framework constructions of derivatives provide a foundational understanding of molecular interactions and stability, crucial for the design of new materials or drugs (Sallam et al., 2021).

Coordination Complexes and Polymers

Research into coordination complexes and polymers based on substituted imidazo[1,2-a]pyridine ligands demonstrates the versatility of these compounds in constructing materials with varied structural dimensions and properties. These materials show potential in photoluminescence and antitumor activity, suggesting applications in both materials science and biomedical research (Yin et al., 2021).

Fluorescent Sensors for Metal Ions

A pyrazoline derivative synthesized from a precursor involving "2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid" has been proposed as a highly selective fluorescent sensor for zinc ions, indicating its potential use in environmental monitoring and biochemistry (Gong et al., 2011).

properties

IUPAC Name

2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMJMMXKDFINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315687
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

CAS RN

64068-07-1
Record name NSC296232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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